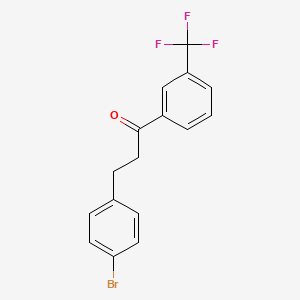

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one

Description

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a 4-bromophenyl group at the 3-position and a 3-(trifluoromethyl)phenyl group at the 1-position.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLTXZXDLOFNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180742 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-74-5 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction with Halo Benzotrifluoride and Ketene (WO2021171301A1)

- Step a: React an isomeric mixture of halo benzotrifluoride (mainly meta-isomer, 96%) with magnesium metal in an organic solvent (e.g., toluene, xylene) in the presence of a catalyst such as iodine or ethylene dibromide to form the Grignard reagent.

- Step b: React the Grignard complex with ketene in the presence of a transition metal ligand-acid complex catalyst (e.g., Fe(AcAc)3, Ru(AcAc)3) to generate trifluoromethyl acetophenone isomeric mixture.

- Step c: Optionally convert the ketone to oxime derivatives by reaction with hydroxylamine salts for purification or further functionalization.

This method allows for high-purity products (>99%) with controlled isomer ratios and good yields by fine-tuning molar ratios and solvent choice.

Diazonium Salt Reaction with Isopropenyl Acetate (EP0810195A1)

- Step a: Diazotize 3-trifluoromethylaniline in water to form the diazonium salt.

- Step b: React the diazonium salt with 1-3 molar equivalents of isopropenyl acetate in the presence of catalytic amounts of cuprous or cupric salts (e.g., cuprous chloride) and optionally a base (e.g., sodium bicarbonate) in a polar solvent such as water-methanol mixture.

- Step c: Control reaction temperature between 20-70°C, followed by purification via bisulfite complex formation or vacuum distillation.

This process yields 1-(3-trifluoromethyl)phenyl-propan-2-one, an important intermediate for further coupling.

Preparation of the 4-Bromophenyl Precursor

The 4-bromophenyl component can be introduced via bromination of phenylpropane derivatives or by using commercially available 4-bromobenzaldehyde or 4-bromophenylacetic acid derivatives. For example:

- Bromination of 3-phenylpropan-1-ol or related compounds using bromine in the presence of iron(III) bromide catalyst under controlled conditions to selectively brominate the para position.

- Purification by recrystallization or column chromatography to isolate pure 4-bromophenyl intermediates.

Coupling to Form this compound

The coupling of the trifluoromethyl-substituted ketone intermediate with the 4-bromophenyl precursor is typically achieved through:

- Friedel-Crafts acylation or alkylation using Lewis acid catalysts to attach the bromophenyl moiety to the ketone.

- Claisen-Schmidt condensation or related aldol-type condensations followed by reduction to achieve the propan-1-one structure.

- Cross-coupling reactions (e.g., Suzuki or Negishi coupling) if halogenated intermediates are used, facilitating the formation of the carbon-carbon bond between the aromatic rings and the propanone linker.

Purification and Characterization

- Purification methods include recrystallization, column chromatography, and distillation under reduced pressure.

- High purity (>99%) is achievable by controlling reaction parameters and purification steps.

- Characterization is done by NMR, mass spectrometry, and chromatographic techniques to confirm structure and purity.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reactants/Conditions | Catalyst/Agent | Outcome/Notes |

|---|---|---|---|---|

| 1 | Grignard formation | Halo benzotrifluoride + Mg in toluene/xylene | Iodine or ethylene dibromide | Formation of Grignard reagent |

| 2 | Grignard + ketene reaction | Grignard complex + ketene | Fe(AcAc)3 or Ru(AcAc)3 + acid | Trifluoromethyl acetophenone mixture |

| 3 | Diazotization and coupling | 3-Trifluoromethylaniline + NaNO2 + isopropenyl acetate | Cuprous chloride catalyst | 1-(3-trifluoromethyl)phenyl-propan-2-one |

| 4 | Bromination | 3-Phenylpropan-1-ol + Br2 | FeBr3 catalyst | 4-Bromophenyl derivatives |

| 5 | Coupling (e.g., Friedel-Crafts) | Trifluoromethyl ketone + 4-bromophenyl precursor | Lewis acid (AlCl3, BF3) | Target ketone compound |

| 6 | Purification | Recrystallization, chromatography, distillation | — | High purity final product |

Research Findings and Optimization Notes

- The Grignard-based method provides flexibility in controlling isomer ratios and purity, essential for pharmaceutical-grade synthesis.

- The diazonium salt method offers a milder, aqueous-compatible route with catalytic copper salts, suitable for scale-up.

- Bromination requires careful control of reaction time and temperature to avoid polybromination or undesired isomers.

- Catalysts such as Fe(AcAc)3 and Ru(AcAc)3 improve selectivity and yield in ketone formation steps.

- Purification by bisulfite complex formation is effective for removing impurities from ketone intermediates.

- Reaction solvents like toluene, xylene, and mesitylene are preferred for their ability to dissolve reactants and maintain reaction stability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one could be modified to develop new anti-inflammatory agents.

Material Science

Due to its unique fluorinated structure, this compound is explored for applications in developing advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and thermal stability.

Case Study: Polymer Coatings

Research indicates that incorporating trifluoromethyl groups into polymer matrices can significantly improve their hydrophobic properties, making them suitable for applications in protective coatings.

Agricultural Chemistry

The compound's properties are also being investigated for use as agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Case Study: Pesticidal Activity

In preliminary studies, related compounds have shown effective pest control with minimal toxicity to non-target organisms, highlighting the potential of this compound in sustainable agriculture.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 15 | |

| Compound B | Antimicrobial | 10 | |

| This compound | Potential Precursor | TBD | Current Study |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Substituent Positional Isomers

The position of substituents on the phenyl rings significantly impacts physicochemical properties. For example:

- 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5): Similarity score 0.87. The bromine is at the 3-position on one ring, and the trifluoromethyl group is at the 2-position on the other, reducing steric hindrance compared to the target compound .

- 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3): Similarity score 0.83. The trifluoromethyl group at the 2-position may decrease electron-withdrawing effects compared to its 3-position counterpart .

Table 1: Substituent Position Effects

| Compound | Bromophenyl Position | Trifluoromethyl Position | Similarity Score |

|---|---|---|---|

| Target Compound | 4 | 3 | - |

| 898760-51-5 | 3 | 2 | 0.87 |

| 898761-72-3 | 4 | 2 | 0.85 |

Functional Group Variations

Chalcone Derivatives (α,β-Unsaturated Ketones)

Chalcones like (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (CAS 131888-13-6) introduce a conjugated enone system, enhancing π-electron delocalization.

β-Amino Ketones

Compounds like 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (Acta Cryst. E67, o2647) feature an amino group at the β-position, enabling hydrogen bonding and chiral auxiliaries in synthesis. The target compound lacks this functionality, limiting its use in asymmetric catalysis but simplifying its synthesis .

Table 2: Functional Group Comparison

| Compound | Functional Group | Key Properties/Applications | Reference |

|---|---|---|---|

| Target Compound | Propan-1-one | Electron-deficient, catalytic uses | [10] |

| (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Chalcone (enone) | MAO inhibition, conjugation-dependent reactivity | [6, 16] |

| 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one | β-Amino ketone | Hydrogen bonding, chiral intermediates | [14] |

Halogen and Trifluoromethyl Substitution Patterns

Halogenated analogs such as 1-(4-bromophenyl)propan-1-one and 1-(3-(trifluoromethyl)phenyl)propan-1-one lack dual substitution but demonstrate how individual groups affect reactivity. For instance:

- 1-(4-Bromophenyl)propan-1-one participates in coupling reactions with moderate yields (60–73%), while the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-1-one enhances electrophilicity, improving reactivity in nucleophilic additions .

Table 3: Reactivity of Halogenated Analogs

| Compound | Substituents | Reaction Yield (%) | Application | Reference |

|---|---|---|---|---|

| 1-(4-Bromophenyl)propan-1-one | 4-Bromophenyl | 60–73 | Coupling reactions | [5] |

| 1-(3-(Trifluoromethyl)phenyl)propan-1-one | 3-Trifluoromethyl | 64 | Electrophilic acylation | [5] |

Biological Activity

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one, also known as 3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one, is an aromatic ketone that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a bromophenyl group and a trifluoromethyl group attached to a propiophenone backbone. Its molecular formula is , and it possesses distinct chemical properties due to the presence of these functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

| InChI Key | KBEGKOWJWAFXCV-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction , where 4-bromobenzoyl chloride reacts with 4-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, yielding the desired product with high purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The bromophenyl group may participate in halogen bonding, influencing binding affinity and selectivity towards biological receptors or enzymes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, potentially useful in treating bacterial infections.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

Case Studies

Several case studies have documented the biological effects of this compound:

- AChE Inhibition : A study reported that compounds similar to this one showed significant AChE inhibition (IC₅₀ = 20 nM), indicating potential applications in treating Alzheimer's disease .

- Anticancer Activity : In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines by inducing apoptosis, suggesting its role as a lead compound in cancer therapy .

- Selectivity Studies : Comparative studies indicated that modifications to the structure could enhance selectivity towards specific biological targets, improving therapeutic profiles .

Applications

The unique properties of this compound make it a versatile compound in various fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds with therapeutic effects.

- Materials Science : Utilized in developing advanced materials, including liquid crystals and polymers.

- Biochemical Probes : Employed in biochemical assays to study enzyme activities and protein interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where 3-(trifluoromethyl)benzoyl chloride reacts with 4-bromotoluene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Key Variables :

- Catalyst : Anhydrous AlCl₃ is optimal for activating the acyl chloride.

- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents) enhance electrophilicity.

- Temperature : Controlled heating (50–80°C) improves reaction kinetics but must avoid decomposition of the trifluoromethyl group.

- Yield Optimization :

| Catalyst | Solvent | Temp (°C) | Yield Range |

|---|---|---|---|

| AlCl₃ | DCM | 60 | 60–75% |

| FeCl₃ | Toluene | 80 | 40–55% |

| Lower yields with FeCl₃ may arise from incomplete activation of the acyl chloride . |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using the electron-withdrawing effects of bromo and trifluoromethyl groups. The ¹⁹F NMR signal for CF₃ typically appears at δ -60 to -65 ppm .

- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and aryl-halogen bonds (C-Br ~550 cm⁻¹).

- X-ray Crystallography : Resolve steric effects between substituents (e.g., dihedral angles between phenyl rings) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 357.0 m/z).

Q. How do the bromophenyl and trifluoromethyl groups influence the compound’s electronic properties?

- Methodological Answer :

- Bromophenyl : Acts as a meta-directing , electron-withdrawing group via inductive effects, reducing electron density on the aromatic ring.

- Trifluoromethyl (CF₃) : A strong meta-directing group with inductive (-I) and minor resonance (-R) effects, further deactivating the ring.

Combined, these groups create a synergistic electronic environment that enhances electrophilic substitution resistance but facilitates nucleophilic attacks at specific positions .

Advanced Research Questions

Q. What strategies address contradictions in NMR data for this compound across different studies?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO to resolve peak splitting caused by aggregation in non-polar solvents.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening signals (e.g., hindered rotation of CF₃).

- Cross-Validation : Compare with computational simulations (DFT-based chemical shift predictions) .

Explain the regioselectivity observed in nucleophilic aromatic substitution reactions involving this compound.

- Methodological Answer :

- Directing Effects :

- CF₃ Group : Directs nucleophiles to the meta position relative to itself.

- Br Group : Directs to para positions but is less influential due to CF₃’s stronger deactivation.

- Experimental Validation :

React with NH₃ under high pressure; major product is 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)-5-aminophenyl)propan-1-one. LC-MS confirms regiochemistry .

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

- Methodological Answer :

- Mechanistic Hypothesis : The ketone and halogen groups may form covalent bonds with cysteine residues in enzymes (e.g., kinase inhibitors).

- Validation Models :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified proteins (KD < 10 µM suggests strong interaction).

- Molecular Docking : Use X-ray structures (PDB) to simulate binding poses (e.g., alignment with ATP-binding pockets) .

- Enzyme Inhibition Assays : Test IC₅₀ values in vitro (e.g., COX-2 inhibition).

Contradiction Analysis

- Synthetic Yield Discrepancies : Higher yields with AlCl₃ vs. FeCl₃ may stem from differences in Lewis acid strength and side reactions (e.g., Friedel-Crafts alkylation byproducts) .

- Biological Activity Variability : Conflicting IC₅₀ values across studies could arise from assay conditions (e.g., pH, redox environment) or protein isoform specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.